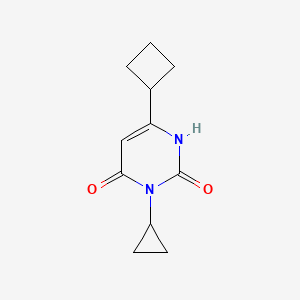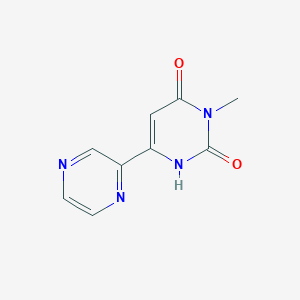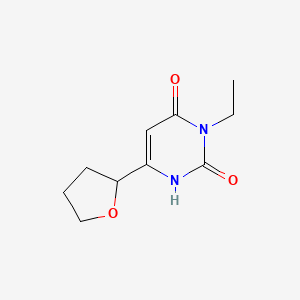
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, abbreviated as 1-CMP-4-CN, is a pyrazole-based compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen, two carbon atoms, and two other heteroatoms (nitrogen and oxygen). This compound has been studied for its potential applications in various fields, such as biochemistry, pharmacology, and drug development.
Applications De Recherche Scientifique
1-CMP-4-CN has been studied for a number of potential applications in scientific research. It has been used as a substrate for the synthesis of various other compounds, such as 4-cyanopyridin-3-yl amides and 4-cyanopyridin-3-yl sulfonamides. It has also been used as a ligand in the synthesis of metal complexes, such as those containing cobalt, nickel, and zinc. Additionally, 1-CMP-4-CN has been used in the synthesis of peptide-based drugs, as well as in the development of fluorescent probes for the detection of various biomolecules.
Mécanisme D'action
1-CMP-4-CN acts as an electron acceptor in a variety of chemical reactions. It is capable of forming strong hydrogen bonds with other molecules, such as peptides and amino acids, which allows it to bind to them and facilitate their reaction. Additionally, 1-CMP-4-CN can form coordination bonds with metal ions, which can be used to facilitate the formation of metal complexes.
Biochemical and Physiological Effects
1-CMP-4-CN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties, as well as to have the potential to be used as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-CMP-4-CN has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents and conditions. Additionally, it is soluble in most organic solvents and has a low melting point, making it easy to handle and use in experiments. However, 1-CMP-4-CN is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
1-CMP-4-CN has potential applications in a variety of fields, such as drug development, biochemistry, and pharmacology. In the future, it could be used to develop more effective drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop more efficient methods for synthesizing metal complexes and other compounds. Finally, it could be used to develop more sensitive and selective fluorescent probes for the detection of various biomolecules.
Propriétés
IUPAC Name |
1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUAONVINBVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



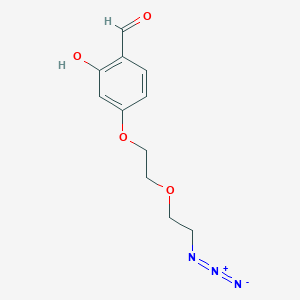
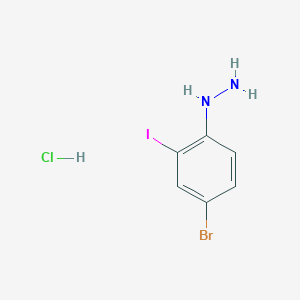


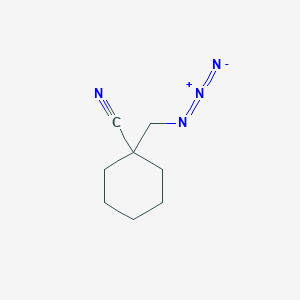
![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)
![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)
